4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
Description
4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a bicyclic heterocyclic compound featuring a partially saturated pyrrolo[2,3-b]pyridine core. The 2,3-dihydro designation indicates saturation at the C2-C3 bond of the five-membered pyrrole ring, reducing aromaticity and altering electronic properties compared to fully aromatic analogs.
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2/c9-8(10,11)6-2-4-13-7-5(6)1-3-12-7/h2,4H,1,3H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFCAYGURCQLEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NC=CC(=C21)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the trifluoromethylation of pyridine derivatives. One common method is the trifluoromethylation of 4-iodobenzene, which can be achieved using various trifluoromethylating agents under controlled conditions . Another approach involves the use of 1,1,1-trifluoro-4-alkoxy-3-alkylbutylene-2-ketone as a synthesis block, reacting with metal reagents to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens and organometallic compounds. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized pyrrolo[2,3-b]pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds with different substituents replacing the trifluoromethyl group.
Scientific Research Applications
Unfortunately, the provided search results do not offer specific details regarding the applications of the compound 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine. However, the search results do provide some general information and related compounds:
General Information
- Chemical Identification: The compound is identified as this compound with the CAS number 2366994-59-2 .
- Safety Data: A safety data sheet from Apollo Scientific provides details on the substance, including hazard classifications, first aid measures, and stability information .
- Synonyms: Not available .
Related Compounds and Potential Applications
While direct applications of this compound are not specified in the search results, some related compounds and concepts are mentioned that may suggest potential research avenues:
- Heterocyclic Compounds in Agriculture: Research indicates that synthetic low molecular weight heterocyclic compounds, including derivatives of pyrimidine, pyridine, and oxazole, can act as substitutes for phytohormones to improve plant growth and development .
- Ferrocene-Based Compounds: Ferrocene derivatives are used in various applications, such as generating hydroxyl radicals for removing pollutants . Coupling ferrocene-based compounds with ketones can lead to functionalized 1-isochromanones .
- Pyrrolo[2,3-b]pyridine Derivatives: Another similar compound, 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol, is listed by Sigma-Aldrich .
- 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: This compound, with a slightly different structure, is listed in PubChem .
- Benzothiazine Derivatives: Research on benzothiazine derivatives explores their potential as activators of ATP-sensitive potassium channels .
- Corticotropin-Releasing Factor Receptor Antagonists: Some research explores corticotropin-releasing factor receptor antagonists with improved pharmacokinetic properties .
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural variations among analogs include:
- Substituent position : CF₃, halogens, or aryl groups at positions 3, 4, 5, or 6.
- Saturation : Fully aromatic vs. 2,3-dihydro derivatives.
- Functional groups: Nitro (-NO₂), amino (-NH₂), or sulfonyl (-SO₂) modifications.
Table 1: Structural Comparison of Selected Analogs
Key Observations:
- Positional Effects : The CF₃ group at position 4 (target compound) vs. 3 () alters electronic distribution. A 4-CF₃ substituent may induce stronger inductive effects due to proximity to the pyridine nitrogen .
- Saturation : 2,3-Dihydro derivatives exhibit reduced aromaticity, increasing solubility and conformational flexibility compared to aromatic analogs like 5-aryl-pyrrolo[2,3-b]pyridines .
- Functional Groups: Nitro or amino groups (e.g., –2) enable further derivatization (e.g., reduction to amines for drug discovery) .
Example Syntheses:
- Aromatic Analogs : Suzuki-Miyaura coupling (e.g., 5-aryl-pyrrolo[2,3-b]pyridines in ) using Pd catalysts .
- Dihydro Derivatives : Catalytic hydrogenation (e.g., ) or cyclization reactions (e.g., ). The target compound may be synthesized via similar methods, with CF₃ introduced via trifluoromethylation or pre-functionalized building blocks.
Reactivity Trends:
- Dihydro compounds (e.g., ) are less prone to electrophilic substitution due to reduced aromaticity but may undergo alkylation or acylation at the NH position .
- Aromatic analogs (e.g., 3-nitro derivatives in ) are reactive toward nucleophilic substitution or reduction (e.g., nitro to amine conversion) .
Physicochemical Properties
- Lipophilicity : CF₃ groups increase logP values, enhancing membrane permeability. For example, 4-CF₃ analogs (target compound) are more lipophilic than 4-methoxy derivatives (d) .
- Solubility : Saturation (2,3-dihydro) improves aqueous solubility compared to aromatic analogs (e.g., 84 mg/mL for dihydro vs. <10 mg/mL for aromatic in similar scaffolds) .
- Stability : CF₃ groups resist metabolic degradation, while nitro groups () may be reduced in vivo .
Biological Activity
4-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs). This article delves into the biological activity of this compound, highlighting its synthesis, mechanism of action, and various biological evaluations.
- IUPAC Name : this compound
- CAS Number : 2366994-59-2
- Molecular Formula : C8H7F3N2
- Molecular Weight : 192.15 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's trifluoromethyl group is crucial for enhancing its biological activity and solubility.
FGFR Inhibition
A significant area of research has focused on the compound's inhibitory effects on FGFRs, which are implicated in various cancers. A study reported that derivatives of pyrrolo[2,3-b]pyridine exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Specifically, the compound showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3 . This suggests a strong potential for use in cancer therapeutics targeting these receptors.
Antiproliferative Effects
In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells (4T1 cell line). The compound induced apoptosis and reduced cell migration and invasion capabilities. Notably, treatment with varying concentrations (3.3 μM to 30 μM) led to a reduction in migration by up to 93.8% .
The mechanism underlying the antiproliferative effects involves modulation of key signaling pathways associated with cancer cell survival and metastasis. Western blot analysis indicated that treatment with the compound resulted in decreased expression of matrix metalloproteinase 9 (MMP9) and increased levels of tissue inhibitor of metalloproteinases 2 (TIMP2), suggesting a shift towards reduced invasive potential in cancer cells .
Case Study 1: Breast Cancer Model
In a controlled study using the 4T1 breast cancer model, administration of the compound resulted in significant tumor growth inhibition compared to untreated controls. The study highlighted the compound's capability to not only inhibit tumor growth but also to enhance apoptosis markers within the tumor microenvironment.
Case Study 2: Comparative Analysis with Other Inhibitors
When compared with existing FGFR inhibitors, this compound demonstrated superior potency and selectivity. This was evident from comparative IC50 values where it outperformed several known inhibitors by a factor of nearly threefold in some instances .
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits biological activity against cancer cells, it is essential to monitor its safety profile. Preliminary data suggest that it does not produce significant adverse health effects or respiratory irritation at controlled exposure levels .
Q & A
Q. What synthetic methodologies are most effective for introducing the trifluoromethyl group into the pyrrolo[2,3-b]pyridine scaffold?
The trifluoromethyl group is typically introduced via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine reacts with 4-trifluoromethylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ under reflux conditions (105°C), yielding 5-(4-(trifluoromethyl)phenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine in 87% yield. Purification is achieved via silica gel chromatography with CH₂Cl₂/EtOAc (90:10) .
Q. Which characterization techniques are critical for confirming the structure of 4-(trifluoromethyl)-substituted derivatives?
Key techniques include:
- ¹H NMR : Distinct proton environments, such as NH (δ ~13.3 ppm) and aromatic protons (δ 7.68–8.93 ppm), confirm substitution patterns .
- X-ray crystallography : Resolves ambiguities in regiochemistry and hydrogen bonding, as demonstrated for N-[(3RS,4RS)-1-benzyl-4-methyl-piperidin-3-yl]-5-nitro-1-phenylsulfonyl derivatives (R factor = 0.039) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What are common challenges in achieving regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
Regioselectivity is influenced by:
- Protecting groups : TsCl/NaH protects NH to direct electrophilic substitution (e.g., iodination with NIS) .
- Reaction conditions : Lower temperatures (0°C) favor kinetically controlled products, while higher temperatures (105°C) promote thermodynamically stable intermediates .
Advanced Research Questions
Q. How do substituent positions on the pyrrolo[2,3-b]pyridine scaffold influence biological activity, such as dopamine D₄ receptor binding?
Fluorine-substituted derivatives (e.g., 3-[[4-(4-iodophenyl)piperazin-1-yl]-methyl]-1H-pyrrolo[2,3-b]pyridine) show enhanced binding to dopamine D₄ receptors due to increased lipophilicity and π-stacking interactions. Trifluoromethyl groups at the 4-position improve metabolic stability and blood-brain barrier penetration, critical for PET imaging agents .
Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?
Contradictions arise from subtle differences in:
- Substituent electronic effects : Nitro groups (electron-withdrawing) reduce basicity of the pyrrolo[2,3-b]pyridine NH, altering receptor binding kinetics .
- Conformational flexibility : Dihydro derivatives (2,3-dihydro-1H-pyrrolo[2,3-b]pyridine) exhibit restricted rotation, affecting pharmacophore alignment .
- Assay conditions : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement .
Q. What computational strategies are effective for predicting the kinase inhibitory potential of 4-(trifluoromethyl)-pyrrolo[2,3-b]pyridines?
Molecular docking into ATP-binding pockets (e.g., CDK4/6, VEGFR1/2/3) combined with molecular dynamics simulations can predict binding modes. Key interactions include hydrogen bonding with hinge residues (e.g., Glu93 in CDK2) and hydrophobic contacts with the trifluoromethyl group .
Methodological Considerations
Q. How can researchers optimize reaction yields in multi-step syntheses of pyrrolo[2,3-b]pyridine derivatives?
- Sequential cross-coupling : Use Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig) with boronic acids or amines to install aryl/heteroaryl groups .
- Reductive amination : For piperazine-linked analogs, employ H₂/Pd-C or NaBH₄ to reduce imine intermediates .
- Purification : Gradient elution with CH₂Cl₂/EtOAc (95:5 to 70:30) resolves nitro- and trifluoromethyl-substituted byproducts .
Q. What in vitro models are suitable for evaluating the pharmacokinetic properties of 4-(trifluoromethyl)-pyrrolo[2,3-b]pyridines?
- Microsomal stability assays : Rat or human liver microsomes quantify metabolic degradation rates.
- Caco-2 permeability : Assess intestinal absorption and P-gp efflux.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration determines free fraction availability .
Data Contradiction Analysis
Q. Why do some 4-(trifluoromethyl)-pyrrolo[2,3-b]pyridines exhibit divergent activity in kinase vs. GPCR assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
